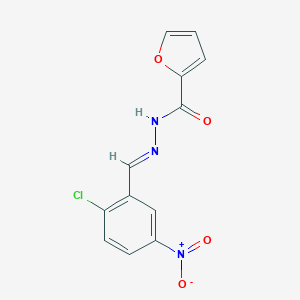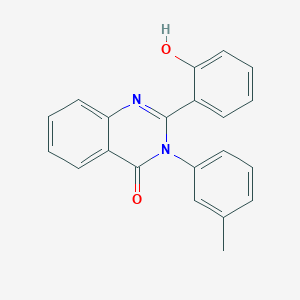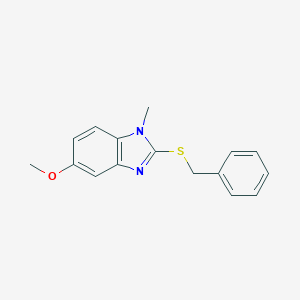![molecular formula C25H22N2O2 B378339 2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE](/img/structure/B378339.png)
2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE is a complex organic compound with a unique structure that combines a cyclohexenone ring, a furonitrile moiety, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexenone Ring: This step involves the reaction of a suitable diketone with an amine to form the cyclohexenone ring.
Introduction of the Furonitrile Moiety: The furonitrile group is introduced through a nucleophilic substitution reaction.
Attachment of Phenyl Groups: The phenyl groups are attached via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-({2-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}amino)-5,5-dimethyl-2-cyclohexen-1-one
- 4-{2-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-methyl-1-piperazinecarbothioamide
Uniqueness
2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE is unique due to its combination of a cyclohexenone ring, furonitrile moiety, and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H22N2O2 |
|---|---|
Molecular Weight |
382.5g/mol |
IUPAC Name |
2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C25H22N2O2/c1-25(2)14-19(13-20(28)15-25)27-24-21(16-26)22(17-9-5-3-6-10-17)23(29-24)18-11-7-4-8-12-18/h3-13,27H,14-15H2,1-2H3 |
InChI Key |
OKNVRVKGXGRYKE-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378258.png)

![2,6-ditert-butyl-4-{2-[4-(dimethylamino)phenyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl}phenol](/img/structure/B378262.png)
![5-(2,6-dichlorophenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[b]phenanthridin-1(2H)-one](/img/structure/B378264.png)

![2-[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]phenyl 2-thiophenecarboxylate](/img/structure/B378271.png)

![2-[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]phenyl 2-furoate](/img/structure/B378273.png)
![2-[(2-hydroxybenzoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B378274.png)
![2-[(benzylideneamino)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B378277.png)


![4-[(2-Bromo-4-methylphenoxy)acetyl]morpholine](/img/structure/B378283.png)
![4-methyl-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B378284.png)
